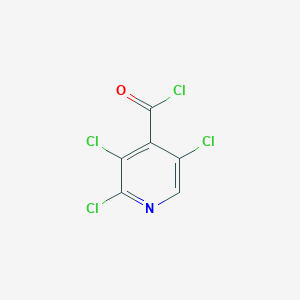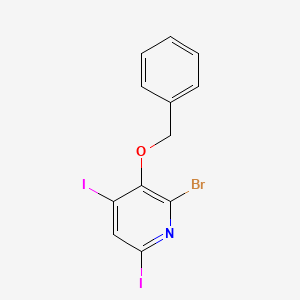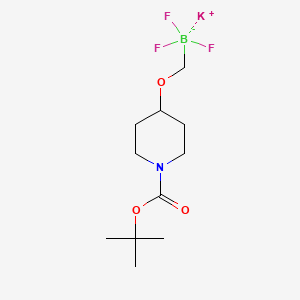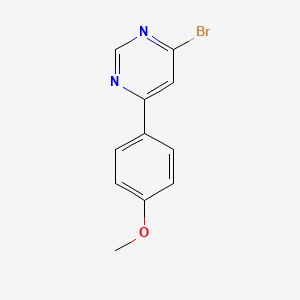
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is a chemical compound with the molecular formula C6H6BrClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical and biologically active compounds . This compound interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in the synthesis of pyrazole derivatives, which are known for their therapeutic potential . The interactions between this compound and biomolecules are primarily driven by its brominated pyrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The brominated pyrazole ring of this compound can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby influencing the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments or tissues . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration and availability of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with specific biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The corresponding carboxylic acid.
Coupling Reactions: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting enzymes or receptors in the body.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an acyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIQDMNXCCJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)

![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)







